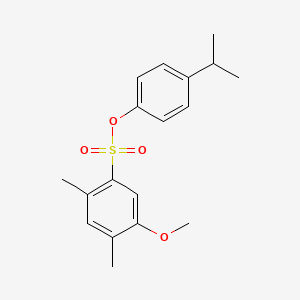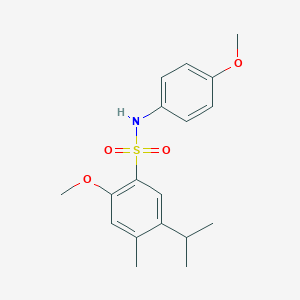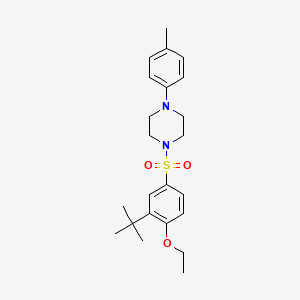
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is classified as a COX-2 inhibitor, which means it selectively inhibits the production of prostaglandins that are responsible for inflammation, pain, and fever.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, Diclofenac has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological profile and availability. It is also relatively inexpensive compared to other drugs used for similar purposes. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1, which can lead to gastrointestinal side effects. In addition, Diclofenac has been shown to have a number of potential toxic effects, including hepatotoxicity and nephrotoxicity.
Direcciones Futuras
There are a number of future directions for research on Diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than Diclofenac. Another area of interest is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine. Finally, there is a need for further research into the potential toxic effects of Diclofenac and the development of strategies to mitigate these effects.
Conclusion:
Diclofenac is a widely used drug with well-established pharmacological properties. It is a COX-2 inhibitor that is used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1 and its potential toxic effects. Further research is needed to develop more selective COX-2 inhibitors and to investigate the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine.
Métodos De Síntesis
The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of ethyl magnesium bromide to the resulting intermediate. The reaction is then quenched with water and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and migraine.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)

